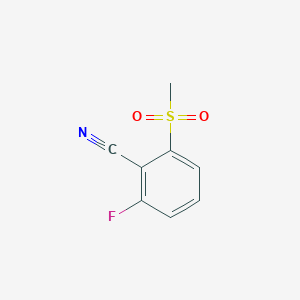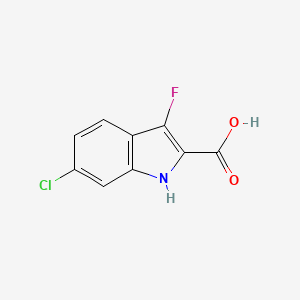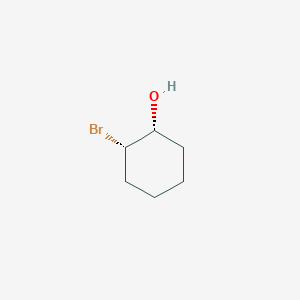
Diammonium bis(oxalato)palladate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diammonium bis(oxalato)palladate(2-) is a coordination compound consisting of palladium(II) ion coordinated with two oxalate ligands and two ammonium ions. The chemical formula for this compound is (NH4)2[Pd(C2O4)2]. It is known for its applications in various fields, including catalysis and materials science.
Métodos De Preparación
Diammonium bis(oxalato)palladate(2-) can be synthesized through several methods. One common synthetic route involves the reaction of palladium(II) chloride with oxalic acid in the presence of ammonium hydroxide. The reaction proceeds as follows:
[ \text{PdCl}_2 + 2 \text{C}_2\text{O}_4^{2-} + 2 \text{NH}_4^+ \rightarrow (NH_4)_2[Pd(C_2O_4)_2] + 2 \text{Cl}^- ]
Another method involves the reaction of palladium(II) oxide with oxalic acid and ammonium hydroxide. The reaction conditions typically require an aqueous medium and controlled temperature to ensure the formation of the desired product.
Análisis De Reacciones Químicas
Diammonium bis(oxalato)palladate(2-) undergoes various chemical reactions, including:
Substitution Reactions: The oxalate ligands can be substituted by other ligands such as chloride or nitrate under appropriate conditions.
Reduction Reactions: The palladium(II) center can be reduced to palladium(0) using reducing agents like hydrogen gas or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, where the palladium(II) center is oxidized to higher oxidation states.
Common reagents used in these reactions include hydrochloric acid, nitric acid, hydrogen gas, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diammonium bis(oxalato)palladate(2-) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Materials Science: The compound is utilized in the synthesis of palladium-based materials, which have applications in electronics and nanotechnology.
Biological Studies: It is studied for its potential cytotoxic effects and interactions with biological molecules.
Industrial Applications: The compound is used in the production of palladium-based catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of diammonium bis(oxalato)palladate(2-) involves the coordination of palladium(II) with oxalate ligands. The oxalate ligands stabilize the palladium(II) center and facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Diammonium bis(oxalato)palladate(2-) can be compared with other palladium(II) oxalate complexes, such as potassium bis(oxalato)palladate(2-) and silver bis(oxalato)palladate(2-). These compounds share similar coordination environments but differ in their counterions and specific applications. The uniqueness of diammonium bis(oxalato)palladate(2-) lies in its ammonium counterions, which can influence its solubility and reactivity.
Similar compounds include:
- Potassium bis(oxalato)palladate(2-)
- Silver bis(oxalato)palladate(2-)
- Palladium(II) oxalate complexes with different ligands
Propiedades
Fórmula molecular |
C4H8N2O8Pd |
|---|---|
Peso molecular |
318.54 g/mol |
Nombre IUPAC |
diazanium;oxalate;palladium(2+) |
InChI |
InChI=1S/2C2H2O4.2H3N.Pd/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);2*1H3;/q;;;;+2/p-2 |
Clave InChI |
LCIXDUJWYFCUSK-UHFFFAOYSA-L |
SMILES canónico |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


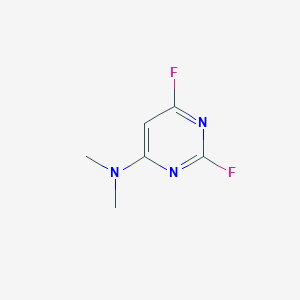


![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-6-Benzothiazolesulfonyl chloride](/img/structure/B12835494.png)
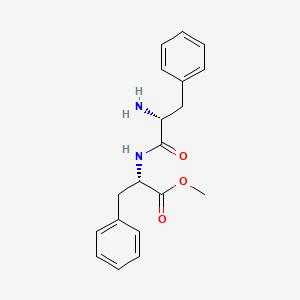

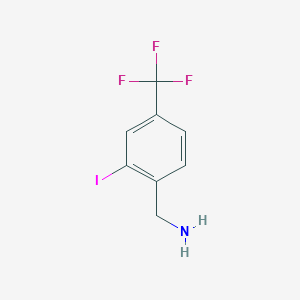

![1'-Benzyl-2H-spiro[benzofuran-3,3'-pyrrolidine]](/img/structure/B12835510.png)


